6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H5Br2N3 and a molecular weight of 290.94 g/mol . This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a methyl group at position 2, and an imidazo[1,2-a]pyrazine core structure. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits biological activities such as uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. It also displays theophylline-like properties, making it of interest in pharmacological studies.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine can be synthesized through the reaction of 2-amino-3,5-dibromopyrazine with bromoacetaldehyde diethyl acetal . The reaction typically involves the following steps:
Formation of the intermediate: 2-amino-3,5-dibromopyrazine reacts with bromoacetaldehyde diethyl acetal under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its uterine-relaxing and antibronchospastic properties suggest that it may interact with smooth muscle receptors or ion channels. The exact molecular targets and pathways, however, require further investigation to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: A closely related compound with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar core structure, known for its wide range of applications in medicinal chemistry.
Uniqueness
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern and functional groups make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
6,8-dibromo-2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLRIOORWFVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672043 |
Source
|
Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-91-0 |
Source
|
Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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